
N-((4-Acetamido-1-naphthyl)sulfonyl)dodecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-Acetamido-1-naphthyl)sulfonyl)dodecanamide: It is characterized by the presence of a naphthyl group, an acetamido group, and a sulfonyl group attached to a dodecanamide chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-Acetamido-1-naphthyl)sulfonyl)dodecanamide typically involves the reaction of 4-acetamido-1-naphthalenesulfonyl chloride with dodecanamide. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: N-((4-Acetamido-1-naphthyl)sulfonyl)dodecanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of new amides or esters.
科学的研究の応用
N-((4-Acetamido-1-naphthyl)sulfonyl)dodecanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-((4-Acetamido-1-naphthyl)sulfonyl)dodecanamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The sulfonyl group is known to interact with amino acid residues in proteins, potentially inhibiting or modifying their function. The acetamido group may also play a role in the compound’s binding affinity and specificity.
類似化合物との比較
- N-((4-Acetamido-1-naphthyl)sulfonyl)hexanamide
- N-((4-Acetamido-1-naphthyl)sulfonyl)octanamide
- N-((4-Acetamido-1-naphthyl)sulfonyl)decanamide
Comparison: N-((4-Acetamido-1-naphthyl)sulfonyl)dodecanamide is unique due to its longer dodecanamide chain, which may influence its solubility, stability, and interactions with other molecules. Compared to its shorter-chain analogs, this compound may exhibit different physical and chemical properties, making it suitable for specific applications where longer alkyl chains are advantageous.
特性
CAS番号 |
3818-72-2 |
|---|---|
分子式 |
C24H34N2O4S |
分子量 |
446.6 g/mol |
IUPAC名 |
N-(4-acetamidonaphthalen-1-yl)sulfonyldodecanamide |
InChI |
InChI=1S/C24H34N2O4S/c1-3-4-5-6-7-8-9-10-11-16-24(28)26-31(29,30)23-18-17-22(25-19(2)27)20-14-12-13-15-21(20)23/h12-15,17-18H,3-11,16H2,1-2H3,(H,25,27)(H,26,28) |
InChIキー |
IEDJWOSWRQPPCI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



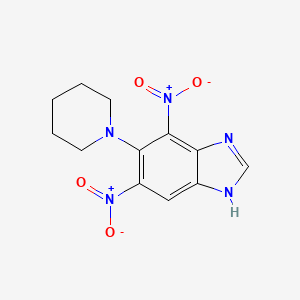
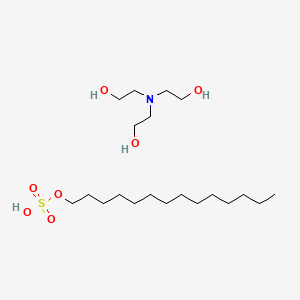
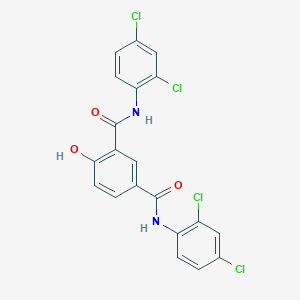
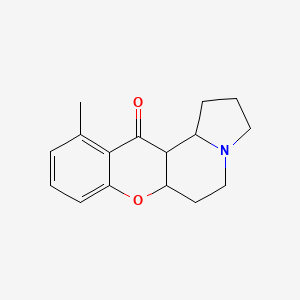
![N-{3-Hydroxy-2,4-bis[(piperidin-1-yl)methyl]phenyl}acetamide](/img/structure/B14167865.png)
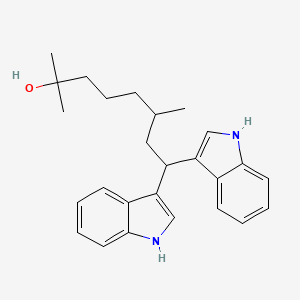
![2-[[5-(3-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14167875.png)
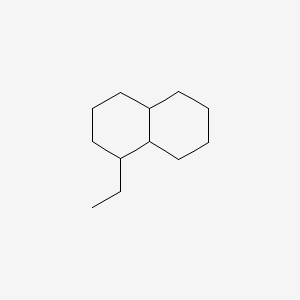
![8-Methoxy-3-phenethyl-3,5-dihydro-pyrimido[5,4-b]indol-4-one](/img/structure/B14167892.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-](/img/structure/B14167900.png)
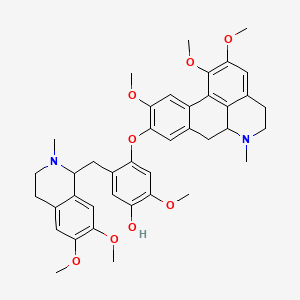
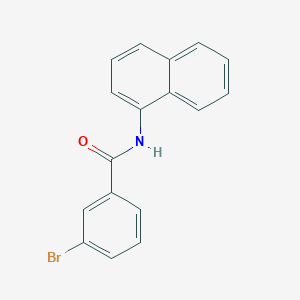
![3-(Chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B14167916.png)
